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molecular formula C16H17N3OS B8651731 3-((2-Benzothiazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one CAS No. 135525-68-7

3-((2-Benzothiazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one

Cat. No. B8651731
M. Wt: 299.4 g/mol
InChI Key: YYFIAMJITQWHCZ-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

A solution of 3-amino-5-ethyl-6-methyl-2-(1H)-pyridinone (152 mg, 1.0 mmol), 2-chloromethyl-1,3-benzthiazole (184 mg, 1.0 mmol) and triethylamine (0.14 mL, 1.0 mmol) in absolute ethanol (5 mL) was stirred at reflux for 24 hours. After filtering and concentrating under reduced pressure, the residue was flash chromatographed over silica gel. Elution with 4% MeOH- 96% CHCl3 gave 233 mg of product. Recrystallization from EtOH-water gave 77 mg of analytically pure product, mp 209°-210° C. Anal. Calcd for C16H17N3OS: C, 67.83; H, 6.05; N, 14.83. Found: C, 67.71; H, 6.03; N, 14.70.
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:11])[NH:4][C:5]([CH3:10])=[C:6]([CH2:8][CH3:9])[CH:7]=1.Cl[CH2:13][C:14]1[S:15][C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[N:18]=1.C(N(CC)CC)C>C(O)C>[S:15]1[C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[N:18]=[C:14]1[CH2:13][NH:1][C:2]1[C:3](=[O:11])[NH:4][C:5]([CH3:10])=[C:6]([CH2:8][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
152 mg
Type
reactant
Smiles
NC=1C(NC(=C(C1)CC)C)=O
Name
Quantity
184 mg
Type
reactant
Smiles
ClCC=1SC2=C(N1)C=CC=C2
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
After filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel
WASH
Type
WASH
Details
Elution with 4% MeOH- 96% CHCl3

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)CNC=2C(NC(=C(C2)CC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 233 mg
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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